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Compound of Interest

Compound Name:
5-Methyl-1-phenyl-1H-

pyrazolo[4,3-b]pyridin-7-ol

CAS No.: 1143-81-3

Cat. No.: B598043 Get Quote

Current Status: Operational Ticket ID: PYR-SAR-OPT-001 Assigned Specialist: Senior

Application Scientist, Medicinal Chemistry Division

Overview
Welcome to the Pyrazolopyridine Optimization Support Center. You are likely here because

your lead compound—based on a pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine scaffold—

is failing to meet potency criteria (

) or is showing a disconnect between enzymatic affinity and cellular efficacy.

This guide treats medicinal chemistry challenges as "system bugs." We analyze the failure

mode (Enzymatic vs. Cellular vs. Selectivity) and provide specific chemical "patches" to resolve

them.

Visualizing the Architecture (SAR Map)
Before troubleshooting, verify you are targeting the correct vectors on the scaffold. The

diagram below maps the standard structure-activity relationship (SAR) logic for kinase and

PDE inhibition.
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Figure 1: Functional mapping of the pyrazolopyridine scaffold. The C3/C4 positions dictate

primary affinity, while N1/C6 control physicochemical properties.

Module 1: Troubleshooting Low Enzymatic Potency
Symptom: Biochemical

is

.[1] The molecule fits the pocket but lacks "bite."

Root Cause Analysis
The pyrazolopyridine core mimics the adenine ring of ATP. If potency is low, your hinge-binding

motif is likely suboptimal, or you are missing a critical hydrogen bond network with the kinase

back-pocket (e.g., the DFG motif).
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Solution Protocol: The "Hinge Anchor" Patch
1. Isomer Selection: Ensure you are using the correct isomer for your target's binding mode.

Pyrazolo[1,5-a]pyrimidine: Highly effective for CK2 and Trk inhibitors. The nitrogen at

position 4 acts as a critical H-bond acceptor [1, 4].

Pyrazolo[3,4-b]pyridine: Preferred for PDE4 and TBK1 inhibitors [3, 6].

2. C3-Position Modification (The "Warhead"): For pyrazolo[1,5-a] systems, the C3 position is

the primary vector for hinge interaction.

Action: Introduce a cyano (-CN) or amide (-CONH2) group at C3.

Mechanism: These groups form rigid H-bonds with the backbone residues (e.g., Met592 in

Trk).

Evidence: In Trk inhibitors, replacing a weak donor with a C3-amide significantly improved

affinity by locking the hinge conformation [1].

3. Fluorine Scan (The "Electronic" Patch):

Action: Introduce fluorine atoms on the aryl ring attached to the core (usually at C6 or N1).

Mechanism: Fluorine creates multipolar interactions with orthogonal carbonyls in the protein

backbone (e.g., Asn655 interaction). It also alters the pKa of neighboring amines, potentially

strengthening ionic bonds [1, 3].

Modification Target Effect Expected Potency Shift

C3-Cyano Hinge H-bond Acceptor 10x - 50x improvement

C3-Amide Hinge Donor/Acceptor 20x - 100x improvement

Aryl-F Dipole Interaction 2x - 5x improvement

Module 2: Troubleshooting The Cellular Disconnect
Symptom: Excellent Biochemical
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(

), but poor Cellular

(

).

Root Cause Analysis
This is a classic "permeability vs. affinity" trade-off. Groups that enhance enzymatic binding

(polar acids, extensive H-bond donors) often prevent the molecule from crossing the cell

membrane or make it a substrate for efflux pumps (P-gp).

Solution Protocol: Lipophilic Efficiency (LipE)
Optimization
1. The Carboxylate Trap:

Issue: Many CK2 inhibitors use a carboxylic acid to anchor to a lysine in the active site.

While this yields

, the negative charge at physiological pH prevents cell entry [2].

Fix: Bioisosteric replacement. Replace the carboxylic acid with a tetrazole or a sulfonamide.

These maintain acidity/binding capacity but improve permeability.

2. Solvent Front Solubilization (N1/C6):

Action: Attach a morpholine or methyl-piperazine ring to the solvent-exposed region (usually

N1 or C6 depending on the scaffold orientation).

Mechanism: This improves solubility without affecting the core binding mode. It also reduces

non-specific protein binding (high plasma protein binding can mask potency) [1, 3].

3. Macrocyclization (The "Lock"):

Action: Link the C3 and C5/C6 positions with an alkyl or ether chain.
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Mechanism: Macrocycles reduce the entropic penalty of binding (the molecule is pre-

organized). Crucially, they often hide polar surface area (PSA), improving passive

permeability while maintaining high affinity [2, 4].

Module 3: Troubleshooting Selectivity (Off-Target
Effects)
Symptom: Potent inhibition of the target, but also inhibits structurally similar kinases (e.g.,

CDK2 vs. CDK4).

Root Cause Analysis
The ATP pocket is highly conserved.[2] Relying solely on the hinge region (which is similar

across kinases) leads to promiscuity.

Solution Protocol: Gatekeeper Targeting
1. The Gatekeeper Clash:

Action: Increase the bulk of the substituent pointing toward the "gatekeeper" residue

(typically near the back of the ATP pocket).

Mechanism: If your target has a small gatekeeper (e.g., Threonine) and the off-target has a

large one (e.g., Methionine), adding a bulky group (like a substituted phenyl or isopropyl) will

cause a steric clash in the off-target, preserving activity only for your target [3].

2. Residence Time Optimization:

Action: Extend the inhibitor into the hydrophobic pocket II using a flexible linker.

Mechanism: Increasing the residence time (slow off-rate) often correlates with better in vivo

efficacy and selectivity, even if thermodynamic

is similar. Pyrazolopyridines with extended tails often show this "kinetic selectivity" [5, 9].

Decision Logic: Optimization Workflow
Follow this logic gate to determine your next synthesis campaign.
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Figure 2: Decision tree for troubleshooting pyrazolopyridine inhibitor failure modes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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